molecular formula C21H26O2Si B14252398 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal CAS No. 186953-23-1

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal

Cat. No.: B14252398
CAS No.: 186953-23-1
M. Wt: 338.5 g/mol
InChI Key: OIQIWCKKGXWYIW-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group is known for its resistance to acidic hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions, often using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, imidazole, pyridine

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Deprotected hydroxyl compounds

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group protects hydroxyl functionalities from undesired reactions by providing steric hindrance and resistance to acidic conditions . This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ethers
  • Trimethylsilyl (TMS) ethers
  • Triisopropylsilyl (TIPS) ethers

Uniqueness

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is unique due to the increased steric bulk and stability provided by the tert-butyl(diphenyl)silyl group. This makes it more resistant to acidic hydrolysis compared to other silyl ethers like TBDMS and TMS . Additionally, it offers selective protection for primary hydroxyl groups, which is advantageous in complex synthetic routes .

Properties

CAS No.

186953-23-1

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2-methylbut-2-enal

InChI

InChI=1S/C21H26O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17H,16H2,1-4H3

InChI Key

OIQIWCKKGXWYIW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O

Origin of Product

United States

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